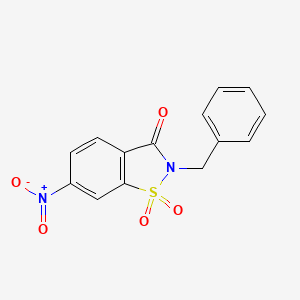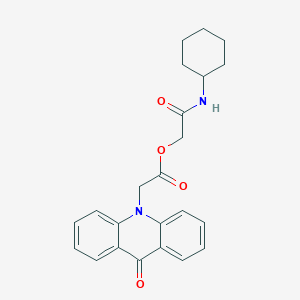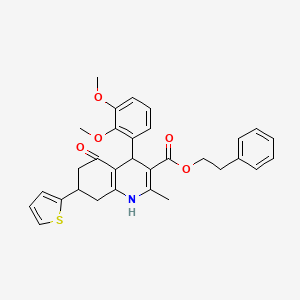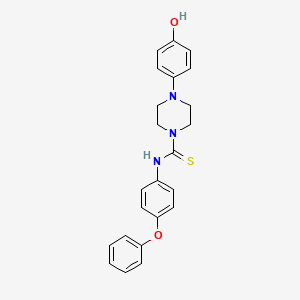![molecular formula C30H21NO4 B11083285 2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate](/img/structure/B11083285.png)
2-ethoxy-4-(9-oxo-9H-benzo[f]indeno[2,1-c]quinolin-8-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エトキシ-4-(9-オキソ-9H-ベンゾ[f]インデノ[2,1-c]キノリン-8-イル)フェニルアセテート: は、以下の化学式を持つ複雑な有機化合物です。
C30H21NO4
{_svg_1}. この化合物はキノリン系に属し、その縮合環系によって興味深い性質を示します。準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2-ethoxyphenol with 9-oxo-9H-benzo[f]indeno[2,1-c]quinoline-8-carbaldehyde. The resulting intermediate undergoes acetylation to form the final product .
Reaction Conditions::- Condensation: Typically carried out in a suitable solvent (e.g., ethanol or methanol) with acid or base catalysts.
- Acetylation: Acetic anhydride or acetyl chloride is used as the acetylating agent, often in the presence of a Lewis acid catalyst.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
化学反応の分析
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the phenyl or quinoline rings.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products:: The specific products depend on the reaction conditions and the substituents present. For example, reduction of the carbonyl group yields the corresponding alcohol.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological properties.
Industry: Used in the synthesis of novel materials.
作用機序
The exact mechanism of action is context-dependent. It may involve interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate these mechanisms.
類似化合物との比較
While I don’t have a direct list of similar compounds, it’s worth exploring related quinoline derivatives to highlight its uniqueness.
特性
分子式 |
C30H21NO4 |
|---|---|
分子量 |
459.5 g/mol |
IUPAC名 |
[2-ethoxy-4-(9-oxo-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-11-yl)phenyl] acetate |
InChI |
InChI=1S/C30H21NO4/c1-3-34-25-16-19(13-15-24(25)35-17(2)32)29-28-27(21-10-6-7-11-22(21)30(28)33)26-20-9-5-4-8-18(20)12-14-23(26)31-29/h4-16H,3H2,1-2H3 |
InChIキー |
OYIHHRYQVVKRSK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11083211.png)
![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11083212.png)
![Ethyl 2-({[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11083214.png)

![7-[(1,3-dimethylpyridin-1-ium-4-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide](/img/structure/B11083235.png)
![3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11083240.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11083247.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B11083248.png)
![methyl 11-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11083255.png)
![2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-ethylhydrazinecarboxamide](/img/structure/B11083261.png)

![(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one](/img/structure/B11083274.png)
